4-(4-乙酰氨基苯基)苯磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

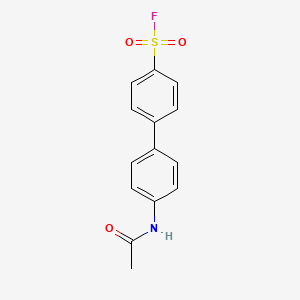

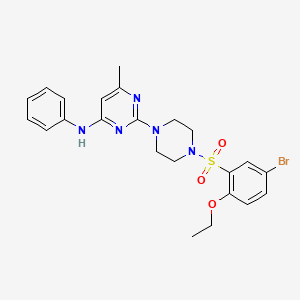

4-(4-Acetamidophenyl)benzenesulfonyl fluoride, also known as AISF, is a shelf-stable, crystalline reagent . It is used for the synthesis of fluorosulfates and sulfamoyl fluorides via reaction with phenol and amine nucleophiles . The empirical formula is C8H8F2N2O5S2 and the molecular weight is 314.29 .

Synthesis Analysis

AISF is synthesized as a crystalline reagent for the synthesis of fluorosulfates and sulfamoyl fluorides . It is a convenient alternative to the toxic sulfuryl fluoride gas traditionally required for installation of the valuable -SO2F functional group .Molecular Structure Analysis

The molecular structure of AISF is represented by the empirical formula C8H8F2N2O5S2 . The CAS Number is 2172794-56-6 .Chemical Reactions Analysis

AISF is used in the synthesis of fluorosulfates and sulfamoyl fluorides via reaction with phenol and amine nucleophiles . It is a shelf-stable, crystalline reagent that provides a convenient alternative to the toxic sulfuryl fluoride gas traditionally required for these reactions .Physical and Chemical Properties Analysis

AISF is a crystalline reagent with a molecular weight of 314.29 . It is stable at low pH values . The form is powder or crystals and the melting point is 146-149 °C .科学研究应用

氟化剂与合成

碱金属氟化物,例如氟化钾和氟化铯,已被强调为氟羧酸和氟烷基苯从相应的磺酸盐中合成的有效氟化剂,这可能与4-(4-乙酰氨基苯基)苯磺酰氟在对映控制合成中的化学反应性和潜在应用有关 (Fritz-Langhals, 1994).

传感应用

利用 N-(3-(苯并[d]噻唑-2-基)-4-(叔丁基二苯基甲硅氧基)苯基)乙酰胺等化合物开发用于检测水性氟化物阴离子的荧光探针,表明苯磺酰氟衍生物有潜力用于环境和生物传感应用。这表明 4-(4-乙酰氨基苯基)苯磺酰氟在水中氟离子的灵敏和选择性传感器创建中发挥作用 (Xiong 等,2013).

生化研究

与 4-(4-乙酰氨基苯基)苯磺酰氟密切相关的化合物 Pefabloc 作为乙酰水解酶的有效且无毒抑制剂,展示了苯磺酰氟在生化研究中的效用,特别是在酶抑制研究中 (Dentan 等,1996).

药物发现和药物化学

苯磺酰胺对碳酸酐酶抑制的研究突出了 4-(4-乙酰氨基苯基)苯磺酰氟在药物化学中的潜在应用。苯磺酰胺的衍生物已被研究其对碳酸酐酶 I 和 II 的抑制作用,表明可能的治疗应用 (Gul 等,2016; Gul 等,2016).

放射性药物

使用新型试剂合成六氟化硫展示了苯磺酰氟衍生物在制备放射性标记剂中的作用。该应用对于正电子发射断层扫描 (PET) 放射性药物的开发至关重要,其中 4-(4-乙酰氨基苯基)苯磺酰氟等化合物可用于将氟-18 引入生物活性分子 (Zhou 等,2018).

安全和危害

作用机制

Target of Action

The primary target of 4-(4-Acetamidophenyl)benzenesulfonyl fluoride is phenol and amine nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, particularly in the formation of covalent bonds with electrophiles.

Mode of Action

4-(4-Acetamidophenyl)benzenesulfonyl fluoride interacts with its targets (phenol and amine nucleophiles) to facilitate the synthesis of fluorosulfates and sulfamoyl fluorides . This interaction results in the installation of the valuable -SO2F functional group .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of fluorosulfates and sulfamoyl fluorides . The downstream effects of these pathways include the production of synthetic precursors for various applications in chemical biology, polymer chemistry, cross-coupling, and deoxyfluorination .

Result of Action

The molecular and cellular effects of 4-(4-Acetamidophenyl)benzenesulfonyl fluoride’s action include the formation of fluorosulfates and sulfamoyl fluorides . These compounds have wide utility in the preparation of synthetic precursors and various applications in chemical biology, polymer chemistry, cross-coupling, and deoxyfluorination .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Acetamidophenyl)benzenesulfonyl fluoride. It’s worth noting that the compound is a shelf-stable, crystalline reagent , suggesting that it may be resistant to various environmental conditions.

生化分析

Biochemical Properties

4-(4-Acetamidophenyl)benzenesulfonyl fluoride interacts with a variety of enzymes and proteins. It is known to inhibit serine proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The nature of these interactions is irreversible, making 4-(4-Acetamidophenyl)benzenesulfonyl fluoride a potent inhibitor of these enzymes .

Cellular Effects

The effects of 4-(4-Acetamidophenyl)benzenesulfonyl fluoride on cells are primarily related to its ability to inhibit serine proteases. These enzymes play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these enzymes, 4-(4-Acetamidophenyl)benzenesulfonyl fluoride can significantly influence cell function .

Molecular Mechanism

4-(4-Acetamidophenyl)benzenesulfonyl fluoride exerts its effects at the molecular level through covalent modification of the hydroxyl of serine residues . This modification results in the addition of an additional 183.0354 Da to each modified residue . The compound can also modify other off-target residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Acetamidophenyl)benzenesulfonyl fluoride can change over time. The compound is more stable at low pH values compared to other inhibitors like PMSF . The stability of its aqueous solution is weak at pH values higher than 7.0 .

Metabolic Pathways

4-(4-Acetamidophenyl)benzenesulfonyl fluoride is involved in the inhibition of serine proteases, which play key roles in various metabolic pathways

属性

IUPAC Name |

4-(4-acetamidophenyl)benzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3S/c1-10(17)16-13-6-2-11(3-7-13)12-4-8-14(9-5-12)20(15,18)19/h2-9H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLHXBOTMIQTKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2871905.png)

![2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2871910.png)

![1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2871912.png)

![3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2871917.png)

![3-(4-methoxyphenyl)-2-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2871919.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2871921.png)

![N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2871923.png)

![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2871924.png)